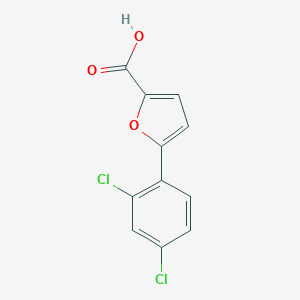

5-(2,4-Dichlorophenyl)-2-furoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDQZIXGFBEQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354592 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134448-46-7 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,4-Dichlorophenyl)-2-furoic acid

Introduction

5-(2,4-Dichlorophenyl)-2-furoic acid is a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a substituted aryl group attached to a furan ring, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions.

Strategic Approaches to Synthesis

The construction of the C-C bond between the furan and dichlorophenyl rings is the key challenge in the synthesis of this compound. Two primary and robust methodologies are presented here: the Meerwein arylation and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Pathway 1: Meerwein Arylation

The Meerwein arylation is a classic organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt.[1] The reaction is believed to proceed through a radical mechanism, making it a powerful tool for C-C bond formation.[1] For the synthesis of our target molecule, this pathway involves the reaction of a diazonium salt derived from 2,4-dichloroaniline with 2-furoic acid.

Reaction Mechanism

The reaction is initiated by the reduction of the diazonium salt by a copper(I) species to form an aryl radical and nitrogen gas. This highly reactive aryl radical then adds to the double bond of the furan ring of 2-furoic acid. The resulting radical intermediate is then oxidized by a copper(II) species, leading to the final product and regenerating the copper(I) catalyst.

Experimental Protocol: Meerwein Arylation of 2-Furoic Acid

This protocol is based on established Meerwein arylation procedures for furan derivatives.[2]

Materials:

-

2,4-Dichloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Furoic acid

-

Copper(II) chloride (CuCl₂)

-

Acetone

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization of 2,4-Dichloroaniline:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,4-dichloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation Reaction:

-

In a separate, larger flask, dissolve 2-furoic acid (1.2 eq) and copper(II) chloride (0.1 eq) in acetone.

-

To this solution, add the cold diazonium salt solution dropwise over a period of 30-60 minutes, maintaining the reaction temperature between 25-30 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove unreacted 2-furoic acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Causality and Experimental Choices

-

Diazotization at Low Temperature: The formation of the diazonium salt is conducted at low temperatures to prevent its premature decomposition.

-

Copper Catalyst: Copper(II) chloride is an effective catalyst for this transformation, facilitating the radical process.

-

Acetone as Solvent: Acetone is a common solvent for Meerwein arylations as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

-

Bicarbonate Wash: The use of a mild base like sodium bicarbonate allows for the selective removal of the acidic starting material (2-furoic acid) from the less acidic product.

Pathway 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3] This pathway offers high functional group tolerance and generally proceeds with high yields and selectivity. For our target molecule, a plausible approach involves the coupling of a 5-halo-2-furoic acid derivative with 2,4-dichlorophenylboronic acid, followed by hydrolysis.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

-

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid.[3]

Materials:

-

Methyl 5-bromo-2-furoate

-

2,4-Dichlorophenylboronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (H₂O)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suzuki-Miyaura Coupling:

-

In a round-bottom flask, combine methyl 5-bromo-2-furoate (1.0 eq), 2,4-dichlorophenylboronic acid (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and sodium carbonate (2.0 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

-

Work-up of the Coupling Reaction:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(2,4-dichlorophenyl)-2-furoate.

-

-

Hydrolysis of the Ester:

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

-

Causality and Experimental Choices

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective catalyst for Suzuki couplings.

-

Base: Sodium carbonate is a crucial component, as it facilitates the transmetalation step.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reactants.

-

Ester Hydrolysis: The final step of ester hydrolysis is a standard and efficient method to obtain the desired carboxylic acid.

Data Presentation

| Parameter | Meerwein Arylation | Suzuki-Miyaura Coupling |

| Starting Materials | 2,4-Dichloroaniline, 2-Furoic acid | Methyl 5-bromo-2-furoate, 2,4-Dichlorophenylboronic acid |

| Key Reagents | NaNO₂, HCl, CuCl₂ | PdCl₂(PPh₃)₂, Na₂CO₃, NaOH |

| Typical Solvents | Acetone, Water | 1,4-Dioxane, Water, Methanol |

| Reaction Temperature | 0-30 °C | 80-100 °C |

| Key Advantages | Utilizes readily available starting materials. | High yields and functional group tolerance. |

| Potential Challenges | Potential for side reactions, moderate yields. | Cost of palladium catalyst, need for inert atmosphere. |

Visualization of Synthetic Pathways

Caption: Overview of the Meerwein arylation and Suzuki-Miyaura coupling pathways for the synthesis of this compound.

Safety and Handling

-

2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It is also very toxic to aquatic life with long-lasting effects.[5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5][6]

-

2,4-Dichlorophenylboronic acid: Causes skin and eye irritation.[7] May cause respiratory irritation.[8] Avoid breathing dust. Handle with appropriate PPE.

-

Palladium Catalysts: While generally not highly toxic, palladium compounds can be irritants. Handle with care and avoid inhalation of dust.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has outlined two effective and reliable synthetic pathways for the preparation of this compound. The choice between the Meerwein arylation and the Suzuki-Miyaura coupling will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The Meerwein arylation offers a more classical approach with readily available precursors, while the Suzuki-Miyaura coupling provides a modern, high-yielding alternative. By understanding the underlying mechanisms and carefully following the provided protocols, researchers can confidently synthesize this valuable compound for their scientific endeavors.

References

-

Loba Chemie. (2019). 2,4-DICHLOROANILINE Extra Pure MSDS. Retrieved from [Link]

-

Request PDF. (2025). Mechanism of Meerwein Arylation of Furan Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Meerwein arylation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichlorophenylboronic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. Retrieved from [Link]

-

Organic Reactions. (n.d.). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Retrieved from [Link]

-

AMiner. (n.d.). Mechanism of Meerwein Arylation of Furan Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2,5-dichlorophenyl)-2-furoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2,4-dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

-

BMRB. (n.d.). 2-Furoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. Retrieved from [Link]

-

PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

-

PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

-

PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

Sources

- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 2,4-二氯苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)-2-furoic acid: Properties, Synthesis, and Therapeutic Potential as a Novel Antitubercular Agent

This guide provides a comprehensive technical overview of 5-(2,4-dichlorophenyl)-2-furoic acid, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its promising application as an inhibitor of a key enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

Introduction and Core Chemical Properties

This compound is a derivative of 2-furoic acid, featuring a dichlorinated phenyl ring at the 5-position of the furan core. This substitution pattern is crucial for its biological activity, which will be discussed in detail.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Identifiers:

-

IUPAC Name: 5-(2,4-dichlorophenyl)furan-2-carboxylic acid[1]

-

CAS Number: 134448-46-7[2]

-

Molecular Weight: 257.07 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this specific compound are not widely published, the following table summarizes key properties, including those of closely related isomers and computationally predicted values.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 136 - 140 °C (for the 2,4-dichloro isomer) | [4] |

| 236-240 °C (for the 3,4-dichloro isomer) | [3][5][6] | |

| Boiling Point | 425 °C at 760 mmHg (Predicted for 3,4-dichloro isomer) | [5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. The solubility of the related 5-hydroxymethyl-2-furancarboxylic acid is approximately 100 mg/mL in ethanol, 10 mg/mL in DMSO, and 15 mg/mL in DMF. | [7] |

| pKa | The pKa of the parent compound, 2-furoic acid, is 3.12 at 25°C. The electron-withdrawing nature of the dichlorophenyl group is expected to slightly decrease the pKa of the title compound. | [8] |

| logP (Octanol-Water Partition Coefficient) | 3.8 (Predicted for the 3,4-dichloro isomer) | [9] |

Note on Physicochemical Data: The lipophilicity of a compound, often expressed as logP or logD (for ionizable compounds), is a critical determinant of its ability to cross biological membranes. A positive logP value, as predicted for this compound, indicates a preference for a lipid environment over an aqueous one, which can influence its absorption and distribution in the body.[10][11]

Synthesis of this compound

The synthesis of 5-aryl-2-furoic acids is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction allows for the formation of a carbon-carbon bond between a furan derivative and an aryl boronic acid.[12][13][14]

Reaction Scheme:

Figure 2: General synthetic scheme for this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar 5-phenyl-furan-2-carboxylic acids.[15]

Step 1: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2,4-dichlorophenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Add anhydrous 1,4-dioxane to the flask, followed by a 2 M aqueous solution of sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Extract the filtrate with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate.

Step 2: Hydrolysis of the Ester

-

Dissolve the methyl ester from the previous step in a mixture of methanol and water (e.g., 1:2 v/v).

-

Add an excess of sodium hydroxide (e.g., 3.0 eq) and reflux the mixture for 3-4 hours, monitoring by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

Application in Drug Discovery: Inhibition of Mycobacterium tuberculosis Salicylate Synthase (MbtI)

A promising therapeutic application of this compound lies in its potential to combat tuberculosis. This compound belongs to a class of furan-based molecules that have been identified as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI).[4][16][17]

Mechanism of Action:

M. tuberculosis requires iron for its survival and virulence within a human host.[4] To acquire this essential nutrient, the bacterium synthesizes and secretes iron-chelating molecules called siderophores, specifically mycobactins.[18] The biosynthesis of mycobactins is initiated by the enzyme MbtI, which catalyzes the conversion of chorismate to salicylate.[3][19] By inhibiting MbtI, this compound and related compounds block the production of mycobactins, thereby starving the bacterium of iron and hindering its ability to establish an infection.[5][16] This anti-virulence strategy is particularly attractive because MbtI is absent in humans, suggesting a potential for selective toxicity against the pathogen with minimal off-target effects in the host.[16]

Figure 3: Mechanism of action of this compound as an MbtI inhibitor.

Analytical Methods for Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. The spectrum of 2-furoic acid shows signals at approximately 159.8, 147.4, 145.4, 118.2, and 112.5 ppm.[20]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C=C stretching vibrations for the aromatic and furan rings.[21][22][23]

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the analysis of this compound and to monitor reaction progress.

Illustrative HPLC Method:

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[24]

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.[26][27]

This method would need to be optimized for the specific compound and analytical requirements.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly as a novel antitubercular agent. Its mechanism of action, targeting the essential iron acquisition pathway of Mycobacterium tuberculosis, presents a promising strategy for the development of new therapies. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an in-depth look at its biological target and mechanism of action. Further research and development of this and related compounds may lead to new and effective treatments for tuberculosis.

References

-

Reactions catalyzed by MbtI, the salicylate synthase of Mtb. ResearchGate. Available from: [Link]

- Manos-Turvey A, Cergol KM, Salam NK, et al. Synthesis and evaluation of M. tuberculosis salicylate synthase (MbtI) inhibitors designed to probe plasticity in the active site. Org Biomol Chem. 2012;10:9223.

-

Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. National Institutes of Health. 2023. Available from: [Link]

-

Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. MDPI. 2022. Available from: [Link]

-

New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. Taylor & Francis Online. 2019. Available from: [Link]

-

Structural insights into the inhibition of M. tuberculosis salicylate synthase (MbtI). AIR Unimi. 2021. Available from: [Link]

-

Discovery and development of novel salicylate synthase (MbtI) furanic inhibitors as antitubercular agents. IRIS Unimore. 2018. Available from: [Link]

-

5-(2,5-Dichlorophenyl)-2-furoic acid. PubChem. Available from: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

-

LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health. 2018. Available from: [Link]

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

-

Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. 2018. Available from: [Link]

-

Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3. molecularinfo.com. Available from: [Link]

-

5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3). PubChem. Available from: [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Available from: [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. 2022. Available from: [Link]

-

(PDF) High‐performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. ResearchGate. 2007. Available from: [Link]

-

An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. 2003. Available from: [Link]

-

Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). ResearchGate. 2004. Available from: [Link]

-

Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Vitas Analytical Services. 2010. Available from: [Link]

-

A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. 2021. Available from: [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available from: [Link]

-

5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. PubChem. Available from: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. 2020. Available from: [Link]

-

FT-IR spectrum of FDCA. ResearchGate. Available from: [Link]

-

Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. 2024. Available from: [Link]

-

Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central. 2024. Available from: [Link]

-

2-Furancarboxylic acid. PubChem. Available from: [Link]

-

2-Furancarboxylic acid. NIST WebBook. Available from: [Link]

-

2-Furoic Acid. The Merck Index Online. Available from: [Link]

-

Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. Available from: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. 2022. Available from: [Link]

Sources

- 1. PubChemLite - 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. uniprot.org [uniprot.org]

- 4. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 5-(3,4-Dichlorophenyl)-2-furoic acid | 54023-01-7 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 2-Furoic Acid [drugfuture.com]

- 9. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and evaluation of M. tuberculosis salicylate synthase (MbtI) inhibitors designed to probe plasticity in the active site - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 21. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]

- 27. mdpi.com [mdpi.com]

"5-(2,4-Dichlorophenyl)-2-furoic acid" CAS number

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2,4-Dichlorophenyl)-2-furoic acid (CAS No: 134448-46-7), a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details a robust synthetic pathway via palladium-catalyzed cross-coupling, and explores its primary biological significance as a putative inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI). By inhibiting a crucial step in the siderophore-mediated iron acquisition pathway, this class of compounds represents a promising avenue for the development of novel anti-tuberculosis agents. This guide consolidates current knowledge, presents detailed experimental protocols, and offers field-proven insights to empower researchers in their exploration of this and related molecular scaffolds.

Compound Profile and Physicochemical Properties

This compound is a bi-aryl compound featuring a furan-2-carboxylic acid moiety linked to a 2,4-dichlorinated phenyl ring. This substitution pattern imparts specific steric and electronic properties that are critical to its biological activity and synthetic accessibility.

| Property | Value | Source |

| CAS Number | 134448-46-7 | |

| Molecular Formula | C₁₁H₆Cl₂O₃ | Chemdiv |

| Molecular Weight | 257.07 g/mol | Sigma-Aldrich |

| IUPAC Name | 5-(2,4-dichlorophenyl)furan-2-carboxylic acid | Chemdiv |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | Chemdiv |

| Predicted XLogP3 | 3.8 | PubChem |

| Appearance | Off-white to pale yellow solid | N/A |

Synthesis and Characterization: A Validated Approach

The synthesis of 5-aryl-2-furoic acids is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance, making it a cornerstone of modern medicinal chemistry. The strategic rationale is to form the C-C bond between the C5 position of the furan ring and the C1 position of the dichlorophenyl ring.

Causality of Experimental Design: The chosen pathway involves an initial esterification of 5-bromo-2-furoic acid. This is a critical step to protect the carboxylic acid group, which would otherwise interfere with the organometallic coupling reaction. The Suzuki coupling is then performed, followed by a simple hydrolysis step to deprotect the carboxylic acid and yield the final product. This sequence ensures high coupling efficiency and simplifies purification.

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound must be validated through a combination of spectroscopic methods:

-

¹H NMR: Expected signals would include characteristic doublets for the furan protons and a distinct multiplet pattern for the three protons on the dichlorophenyl ring, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will show 11 distinct carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): The ESI-MS spectrum in negative mode should show a prominent peak at m/z ≈ 255/257/259, corresponding to the [M-H]⁻ ion and reflecting the characteristic isotopic pattern of two chlorine atoms.

Biological Significance and Mechanism of Action

The primary therapeutic interest in the 5-phenyl-furan-2-carboxylic acid scaffold lies in its potential as an anti-tuberculosis agent.[1] Extensive research has identified the enzyme salicylate synthase (MbtI) from Mycobacterium tuberculosis as a key molecular target for this class of compounds.[2][3][4]

Trustworthiness of the Target: MbtI is an ideal and self-validating target for several reasons:

-

Essentiality: It catalyzes the first committed step in the biosynthesis of mycobactins, which are siderophores (iron-chelating molecules) essential for the bacterium's iron acquisition, survival, and virulence.[5]

-

Absence in Host: The MbtI enzyme and the mycobactin pathway are absent in humans, minimizing the potential for on-target toxicity and ensuring a high therapeutic index.[2][3]

The proposed mechanism of action is the competitive inhibition of MbtI. The this compound molecule is believed to act as a mimic of the natural substrate, chorismate, binding to the active site of the enzyme and preventing the synthesis of salicylic acid, the precursor to the mycobactin core. The dichlorophenyl moiety likely occupies a hydrophobic pocket within the enzyme's active site, with the furan-carboxylic acid portion forming critical interactions that stabilize the enzyme-inhibitor complex.

Caption: Proposed mechanism of action via inhibition of the MbtI enzyme.

Applications in Drug Discovery and Research

The this compound scaffold serves as a valuable starting point for lead optimization in anti-tuberculosis drug discovery.

-

Structure-Activity Relationship (SAR) Studies: This compound is an excellent candidate for SAR exploration. Researchers can systematically modify the substitution pattern on the phenyl ring (e.g., altering the position or nature of the halogens) or modify the carboxylic acid group (e.g., converting it to amides or esters) to probe the binding pocket of MbtI and optimize potency and pharmacokinetic properties.[6]

-

Fragment-Based Drug Design: The dichlorophenyl and furoic acid moieties can be considered valuable fragments for constructing more complex inhibitors against various therapeutic targets, particularly those with hydrophobic binding sites.

-

Antimicrobial Screening: Beyond tuberculosis, furan-based compounds have demonstrated a broad spectrum of antimicrobial activities.[7][8][9] This molecule should be considered for screening against other pathogenic bacteria and fungi to identify potential new therapeutic applications.

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and preliminary biological evaluation of the title compound.

Protocol 5.1: Synthesis of this compound

Materials:

-

Methyl 5-bromo-2-furoate

-

2,4-Dichlorophenylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Anhydrous 1,4-Dioxane

-

2 M Sodium Carbonate (Na₂CO₃) solution

-

Lithium Hydroxide (LiOH) (3 equivalents)

-

Methanol (MeOH), Tetrahydrofuran (THF), Water (H₂O)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suzuki Coupling: To a round-bottom flask purged with nitrogen, add methyl 5-bromo-2-furoate (1 equivalent), 2,4-dichlorophenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Add anhydrous 1,4-dioxane and the 2 M Na₂CO₃ solution in a 3:1 ratio by volume.

-

Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Saponification: Dissolve the purified methyl 5-(2,4-dichlorophenyl)-2-furoate in a mixture of THF:MeOH:H₂O (3:1:1).

-

Add LiOH (3 eq.) and stir the mixture at 60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture, remove the organic solvents under reduced pressure, and dilute the aqueous residue with water.

-

Acidify the aqueous solution to pH ~2 with 1 M HCl. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under high vacuum to yield the final product, this compound.

Protocol 5.2: In Vitro MbtI Enzyme Inhibition Assay (Conceptual)

Objective: To determine the IC₅₀ value of the compound against recombinant MbtI.

Principle: This is a fluorescence-based assay that measures the formation of salicylic acid, the fluorescent product of the MbtI-catalyzed reaction with chorismate.

Procedure:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂). Prepare stock solutions of recombinant MbtI, chorismic acid, and the test compound (dissolved in DMSO).

-

Assay Setup: In a 384-well microplate, add the assay buffer.

-

Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding a mixture of MbtI enzyme and chorismic acid substrate to all wells.

-

Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 30 minutes).

-

Measurement: Stop the reaction and measure the fluorescence of the produced salicylic acid (Excitation: ~305 nm, Emission: ~420 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- Manos-Turvey, A., Bulloch, E. M. M., Rutledge, P. J., Baker, E. N., Lott, J. S., & Payne, R. J. (2010). Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). ChemMedChem. [Source: Sigma-Aldrich]

- Luciani, R., et al. (2021). Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. MDPI.

- Payne, R. J., et al. (2010).

- Somu, R. V., et al. (2024). Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. Journal of Medicinal Chemistry.

- Luciani, R., et al. (2024). Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy.

- Ciuffa, B., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.

- PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid.

- PubChem. (n.d.). 5-Phenylfuran-2-carboxylic acid.

- Gorak, I., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.

- BenchChem. (2025). Structure-activity relationship (SAR)

- Chemdiv. (n.d.). Compound 5-(2,4-dichlorophenyl)furan-2-carboxylic acid.

- PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid.

- Dahiya, R., & Mourya, V. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.

- BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.

- Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.

- Gorak, I., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.

- Sigma-Aldrich. (n.d.). This compound.

- Admassu, H., et al. (2023). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI.

- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egypt. J. Chem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijabbr.com [ijabbr.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)-2-furoic acid

This guide provides a comprehensive technical overview of 5-(2,4-Dichlorophenyl)-2-furoic acid, a substituted furoic acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, established synthetic and purification protocols, detailed spectroscopic analysis for structural confirmation, and its known biological applications, particularly as a potential inhibitor of fatty acid synthesis.

Introduction and Significance

This compound belongs to the class of 2-furancarboxylic acids, which are known for their diverse biological activities and applications as pharmaceutical intermediates. The parent compound, 2-furoic acid, is a key precursor in the synthesis of various drugs, including antibiotics, antiparasitics, and anti-inflammatory agents.[1] The introduction of a dichlorophenyl substituent at the 5-position of the furan ring significantly modifies the molecule's lipophilicity and electronic properties, making it a subject of interest for targeted therapeutic applications.

Notably, certain derivatives of 2-furoic acid have been investigated as fatty acid mimetics.[2] These compounds can be intracellularly converted to their acyl-CoA thioesters, which in turn can inhibit key enzymes in fatty acid biosynthesis, such as acetyl-CoA carboxylase (ACC).[2][3] The inhibition of this pathway is a promising strategy for the development of novel therapeutics for metabolic disorders and oncology.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₂O₃ | PubChem |

| Molecular Weight | 257.07 g/mol | PubChem[6] |

| Monoisotopic Mass | 255.9694 Da | PubChemLite[7] |

| CAS Number | 134448-46-7 | molecularinfo.com |

| Appearance | Crystalline powder | --- |

| Melting Point | 236-240 °C (for the 3,4-dichloro isomer) | ChemicalBook[8][9] |

| Predicted XLogP3-AA | 3.8 | PubChem[6][10] |

Synthesis and Purification

The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the furan ring and the dichlorophenyl moiety, followed by functional group manipulations to yield the final carboxylic acid. While a specific, detailed protocol for the 2,4-dichloro isomer is not publicly available in the provided search results, a general synthetic strategy can be inferred from related patent literature concerning 5-substituted-2-furoic acid derivatives.[11]

A plausible synthetic route would involve the Suzuki or Stille coupling of a 5-halo-2-furoate ester with 2,4-dichlorophenylboronic acid or a corresponding organostannane, followed by saponification of the resulting ester to the carboxylic acid. The choice of catalyst, base, and solvent is critical for achieving a high yield and purity.

Diagram of a Representative Synthetic Pathway:

Caption: A plausible Suzuki coupling reaction for the synthesis of this compound.

Purification Protocol:

Post-synthesis, purification is crucial to remove unreacted starting materials, catalyst residues, and by-products. A typical purification protocol would involve:

-

Extraction: After acidification of the reaction mixture, the crude product is extracted into an organic solvent like ethyl acetate.

-

Washing: The organic layer is washed with brine to remove water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Recrystallization or Chromatography: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Analysis for Structural Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and dichlorophenyl rings. The furan protons at positions 3 and 4 will appear as doublets, with their chemical shifts and coupling constants being characteristic of a 2,5-disubstituted furan. The three aromatic protons on the dichlorophenyl ring will exhibit a more complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their respective couplings. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the furan and dichlorophenyl carbons will be in the aromatic region, and their specific values can be predicted and compared to spectral databases for confirmation.

4.2. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 256, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7] Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ would be observed at m/z 257, 279, and 255, respectively.[7][12]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1680-1710 cm⁻¹.

-

C-O stretching bands for the furan ring and the carboxylic acid.

-

C=C stretching bands for the aromatic rings.

-

C-Cl stretching bands in the fingerprint region.

Experimental Workflow for Quality Control

A robust quality control workflow is essential to ensure the identity, purity, and consistency of synthesized this compound.

Caption: A typical quality control workflow for this compound.

Safety and Handling

Based on the GHS classification for a related isomer, 5-(2,5-Dichlorophenyl)-2-furoic acid, the target compound should be handled with care.[6] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Applications and Future Research Directions

As previously mentioned, a key area of interest for this compound and its analogs is the inhibition of fatty acid synthesis. This pathway is upregulated in various diseases, including cancer and metabolic syndrome. Further research could focus on:

-

Enzyme Inhibition Assays: Evaluating the inhibitory activity of this compound against acetyl-CoA carboxylase and other enzymes in the fatty acid synthesis pathway.

-

Cell-Based Assays: Investigating the effects of the compound on cell proliferation, apoptosis, and lipid accumulation in relevant cancer and metabolic disease cell lines.

-

In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of the compound in animal models to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substitution patterns on the phenyl ring to optimize potency and selectivity.

The development of potent and selective inhibitors of fatty acid synthesis based on the 5-phenyl-2-furoic acid scaffold holds significant promise for the discovery of novel therapeutics.

References

-

PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Furoic Acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3). Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Pal-Giga, Z., et al. (2014). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.

-

Vella, G., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(21), 6473. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Furoic Acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). 2-Furoic acid, 4-chlorophenyl ester. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2,5-dichlorophenyl)-2-furoic acid. Retrieved from [Link]

-

Molecularinfo.com. (n.d.). Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3. Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

- Pal-Giga, Z., et al. (2016). Synthetic process for preparing 2-furoic acid derivatives. Google Patents.

-

McCune, S. A., et al. (1979). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. Journal of Biological Chemistry, 254(20), 10095-10101. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid. Retrieved from [Link]

-

Brus, C., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80-85. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. ACS Catalysis, 12(3), 1776-1781. Retrieved from [Link]

Sources

- 1. chempoint.com [chempoint.com]

- 2. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 3. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 8. 5-(3,4-Dichlorophenyl)-2-furoic acid | 54023-01-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 12. PubChemLite - 5-(2,5-dichlorophenyl)-2-furoic acid (C11H6Cl2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-(2,4-Dichlorophenyl)-2-furoic acid

Foreword: Unraveling the Therapeutic Potential of a Substituted Furoic Acid

To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic possibilities of 5-(2,4-Dichlorophenyl)-2-furoic acid. In the absence of definitive, targeted studies on this specific molecule, we turn to a logical, evidence-based exploration of its potential biological activities. By examining its structural components—the furoic acid core and the 2,4-dichlorophenyl substituent—we can formulate plausible hypotheses regarding its mechanism of action. This document is intended not as a statement of established fact, but as a roadmap for investigation, providing both the theoretical framework and the practical experimental designs to elucidate the compound's true therapeutic potential.

Structural and Physicochemical Properties

Before exploring its potential biological activities, a foundational understanding of the physicochemical properties of this compound is essential. These characteristics influence its solubility, membrane permeability, and potential interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₂O₃ | - |

| Molecular Weight | 257.07 g/mol | - |

| IUPAC Name | 5-(2,4-dichlorophenyl)furan-2-carboxylic acid | - |

| CAS Number | 134448-46-7 | [1] |

The presence of the dichlorophenyl group suggests potential for hydrophobic interactions, while the carboxylic acid moiety provides a site for hydrogen bonding and potential salt formation, influencing its pharmacokinetic profile.

Plausible Mechanisms of Action and Experimental Validation

Based on the known bioactivities of structurally related compounds, we propose four primary potential mechanisms of action for this compound. For each hypothesis, we will discuss the underlying scientific rationale and provide detailed protocols for experimental validation.

Hypothesis 1: Antimicrobial Activity

The furan ring is a key pharmacophore in a variety of antimicrobial agents, including nitrofuran antibiotics.[2] The addition of a dichlorophenyl group may enhance this activity.

The exact mechanism can vary, but potential antimicrobial actions include:

-

Inhibition of essential enzymes: The compound could bind to and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of cell membrane integrity: The lipophilic nature of the dichlorophenyl group could facilitate insertion into the microbial cell membrane, leading to depolarization, leakage of cellular contents, and cell death.

Diagram of a Generalized Antimicrobial Mechanism

Caption: Potential antimicrobial actions of the compound.

A standard method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[1][3][4]

Step-by-Step Methodology:

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media.

-

Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes with no compound) and negative (medium only) controls.

-

Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Chalcones containing a 2,4-dichlorobenzenesulfonamide moiety have demonstrated the ability to induce apoptosis in cancer cells.[5] The structural similarity suggests that this compound may also possess pro-apoptotic properties.

The compound could trigger apoptosis through one or both of the major apoptotic pathways:

-

Intrinsic (Mitochondrial) Pathway: Cellular stress induced by the compound could lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and -3) that execute cell death.[6]

-

Extrinsic (Death Receptor) Pathway: The compound might upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, leading to the activation of an initiator caspase (e.g., caspase-8) and subsequent executioner caspases.[6]

Diagram of Apoptosis Induction Pathways

Caption: Hypothesized apoptosis induction pathways.

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[7][8][9]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HeLa, HL-60) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Hypothesis 3: Inhibition of Fatty Acid Synthase (FASN)

The furoic acid derivative TOFA (5-(tetradecyloxy)-2-furoic acid) is a known inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and implicated in metabolic diseases. The shared furoic acid scaffold suggests a similar potential for this compound.

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Inhibition of FASN would lead to:

-

Depletion of fatty acids: This would impair cell membrane synthesis, energy storage, and the production of signaling molecules.

-

Accumulation of malonyl-CoA: This can have secondary effects, such as the inhibition of carnitine palmitoyltransferase-1 (CPT-1), leading to a reduction in fatty acid β-oxidation.[10]

Diagram of FASN Inhibition and its Consequences

Caption: Proposed mechanism of FASN inhibition.

FASN activity can be measured by monitoring the consumption of its substrate, NADPH, spectrophotometrically.[11][12]

Step-by-Step Methodology:

-

Preparation of Reaction Mixture:

-

Prepare a reaction buffer containing potassium phosphate, EDTA, and dithiothreitol.

-

Add purified FASN enzyme, acetyl-CoA, and NADPH to the buffer.

-

-

Initiation of Reaction and Measurement:

-

Pre-incubate the reaction mixture with varying concentrations of this compound.

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption for each compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of FASN activity.

-

Hypothesis 4: Iron Chelation

Some furoic acid derivatives have been explored for their iron-chelating properties. Iron is an essential cofactor for many enzymes, and its sequestration can be a therapeutic strategy, particularly in antimicrobial and anticancer applications.

By binding to and sequestering iron, the compound could:

-

Inhibit iron-dependent enzymes: This would disrupt critical cellular processes in both microbial and cancer cells.

-

Generate reactive oxygen species (ROS): In some contexts, iron chelators can paradoxically promote the Fenton reaction, leading to oxidative stress and cell death.

Diagram of Iron Chelation and its Effects

Caption: Hypothesized mechanism of iron chelation.

This colorimetric assay measures the ability of a compound to chelate ferrous iron.[13]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare solutions of ferrous sulfate (FeSO₄), ferrozine, and the test compound at various concentrations.

-

Use EDTA as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound or EDTA to wells containing a fixed concentration of FeSO₄.

-

Incubate for a short period to allow for chelation.

-

Add ferrozine to each well. Ferrozine forms a colored complex with free ferrous ions.

-

-

Measurement and Analysis:

-

Measure the absorbance of the ferrozine-iron complex at 562 nm.

-

A decrease in absorbance in the presence of the test compound indicates iron chelation.

-

Calculate the percentage of iron-chelating activity for each concentration of the compound.

-

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is a journey into the core of rational drug discovery. The hypotheses presented in this guide, grounded in the established activities of related chemical scaffolds, offer a robust starting point for a comprehensive investigation. Rigorous execution of the outlined experimental protocols will be paramount in confirming or refuting these potential mechanisms. The data generated will not only elucidate the specific biological activities of this compound but also contribute to the broader understanding of the structure-activity relationships of substituted furoic acids. We encourage the scientific community to embark on this investigation, as the findings hold the promise of uncovering novel therapeutic agents for a range of diseases.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]

-

A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition. European Journal of Medicinal Chemistry. Available from: [Link]

-

Methodologies for Antimicrobial Susceptibility Testing. Food and Agriculture Organization of the United Nations. Available from: [Link]

-

Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3. molecularinfo.com. Available from: [Link]

-

Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available from: [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available from: [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available from: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available from: [Link]

-

Antimicrobial Susceptibility Testing Protocols. NHBS. Available from: [Link]

-

Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. PMC - NIH. Available from: [Link]

-

Pharmacological Inhibition of Fatty Acid Synthase Activity Produces Both Cytostatic and Cytotoxic Effects Modulated by p53. AACR Journals. Available from: [Link]

-

Inhibition of the fungal fatty acid synthase type I multienzyme complex. PNAS. Available from: [Link]

-

Pharmacological activity of furan derivatives. IntechOpen. Available from: [Link]

-

Configure Iron Chelating Assay Kit. BioIVT. Available from: [Link]

-

Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available from: [Link]

-

Synthesis and antitumor activity of an inhibitor of fatty acid synthase. PNAS. Available from: [Link]

-

A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central. Available from: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available from: [Link]

-

Inhibitory effects of garcinone E on fatty acid synthase. RSC Publishing. Available from: [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. Available from: [Link]

-

Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. MDPI. Available from: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available from: [Link]

-

Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. ResearchGate. Available from: [Link]

-

Design of iron chelators with therapeutic application. ResearchGate. Available from: [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

-

Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available from: [Link]

Sources

- 1. woah.org [woah.org]

- 2. chempoint.com [chempoint.com]

- 3. pdb.apec.org [pdb.apec.org]

- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotech.illinois.edu [biotech.illinois.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | Thermo Fisher Scientific - IE [thermofisher.com]

- 9. scispace.com [scispace.com]

- 10. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]

- 13. zen-bio.com [zen-bio.com]

Spectroscopic Characterization of 5-(2,4-Dichlorophenyl)-2-furoic acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

5-(2,4-Dichlorophenyl)-2-furoic acid (CAS No. 134448-46-7) possesses a molecular formula of C₁₁H₆Cl₂O₃ and a molecular weight of 257.07 g/mol .[1] The structure comprises a central furan-2-carboxylic acid moiety linked at the 5-position to a 2,4-dichlorophenyl ring. This arrangement of aromatic and functional groups gives rise to a unique spectroscopic fingerprint, which can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan and dichlorophenyl rings, as well as the carboxylic acid proton.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~7.6-7.8 | Doublet | 1H | H-6' (Dichlorophenyl) |

| ~7.4-7.6 | Doublet of doublets | 1H | H-5' (Dichlorophenyl) |

| ~7.3-7.5 | Doublet | 1H | H-3' (Dichlorophenyl) |

| ~7.2-7.4 | Doublet | 1H | H-3 (Furan) |

| ~6.8-7.0 | Doublet | 1H | H-4 (Furan) |

Causality Behind Expected Chemical Shifts and Multiplicities:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.

-

Dichlorophenyl Protons (H-3', H-5', H-6'): The electron-withdrawing nature of the chlorine atoms and the aromatic ring current will cause these protons to resonate in the aromatic region (typically 7.0-8.0 ppm). The specific substitution pattern dictates the coupling patterns. H-6' is expected to be a doublet due to coupling with H-5'. H-5' will likely be a doublet of doublets, coupling to both H-6' and H-3'. H-3' is anticipated to be a doublet, coupling with H-5'.

-

Furan Protons (H-3, H-4): These protons are part of a heteroaromatic system. The electron-withdrawing carboxylic acid group at C-2 and the dichlorophenyl group at C-5 will influence their chemical shifts. They are expected to appear as doublets due to mutual coupling.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters are generally sufficient.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (Carboxylic Acid) |

| ~150-155 | C-5 (Furan) |

| ~145-150 | C-2 (Furan) |

| ~130-135 | C-Cl (Dichlorophenyl) |

| ~125-130 | C-H (Dichlorophenyl) |

| ~115-120 | C-4 (Furan) |

| ~110-115 | C-3 (Furan) |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field.

-

Furan Carbons: The chemical shifts of the furan carbons are influenced by the oxygen heteroatom and the substituents. C-2 and C-5, being adjacent to the oxygen and bearing substituents, will be downfield compared to C-3 and C-4.

-

Dichlorophenyl Carbons: The carbons bearing the chlorine atoms will be deshielded. The remaining aromatic carbons will resonate in the typical aromatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR. The same deuterated solvents can be used.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to identify the chemical shifts of all unique carbon atoms.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550-1600 | Medium-Strong | C=C stretch (Aromatic Rings) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| ~1000-1100 | Medium | C-O-C stretch (Furan) |

| ~700-850 | Strong | C-Cl stretch |

Interpretation of Key IR Bands:

-

O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in the IR spectrum, appearing as a very broad absorption over a wide range due to hydrogen bonding.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its position can be influenced by conjugation and hydrogen bonding.

-

C=C Stretches: The aromatic C=C stretching vibrations of the furan and dichlorophenyl rings will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region and can provide evidence for the presence of the chloro substituents.

Experimental Protocol for IR Spectroscopy (FTIR-ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: A background spectrum of the clean ATR crystal is collected.

-

Data Acquisition: The sample spectrum is then acquired.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrometric Data

-